![molecular formula C21H14ClNOS B10816032 N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a biphenyl group, a chlorobenzo[b]thiophene moiety, and a carboxamide functional group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a chlorobenzo[b]thiophene precursor under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the biphenyl-thiophene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate amyloid beta aggregation by binding to amyloid beta oligomers and altering their self-assembly pathways . This interaction can prevent the formation of toxic aggregates and promote the formation of non-toxic fibrils, thereby exerting neuroprotective effects . Additionally, the compound may activate or inhibit specific signaling pathways, such as the STING pathway, which is involved in immune responses .
Comparación Con Compuestos Similares
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-Phenylbenzofuran-2-carboxamide: Similar structure but with a benzofuran moiety instead of benzo[b]thiophene.
Thiazolecarboxamide derivatives: Different heterocyclic core but similar functional groups and biological activities.
Benzo[b]thiophene-2-carboxamide derivatives: Variations in substituents on the benzo[b]thiophene ring can lead to differences in biological activity and chemical reactivity.
These comparisons highlight the unique structural features and biological activities of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H14ClNOS |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
3-chloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14ClNOS/c22-19-16-11-5-7-13-18(16)25-20(19)21(24)23-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,23,24) |
Clave InChI |
CLAASBFBFBEAFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone](/img/structure/B10815956.png)

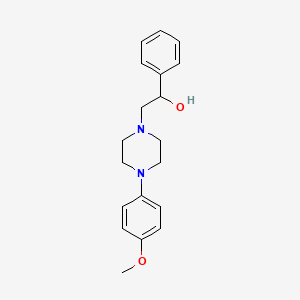
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)
![N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)
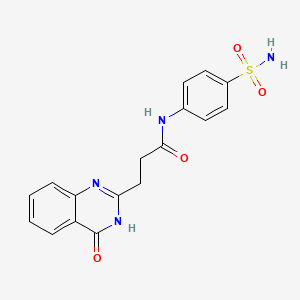
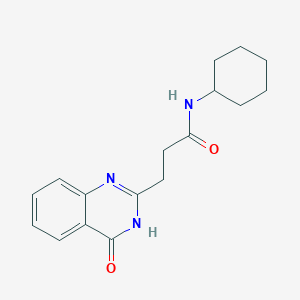

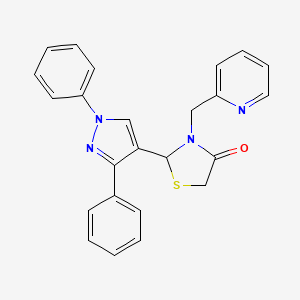
![{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
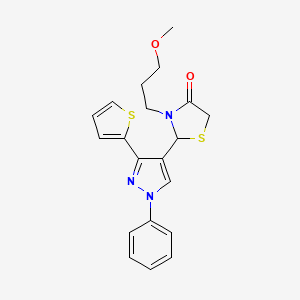
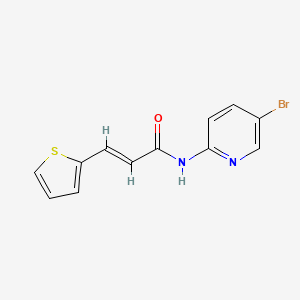
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
